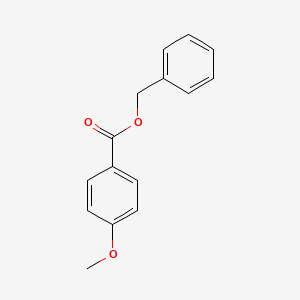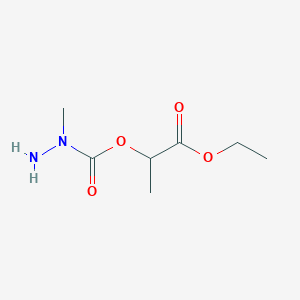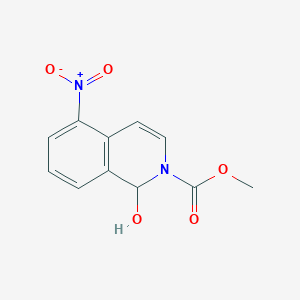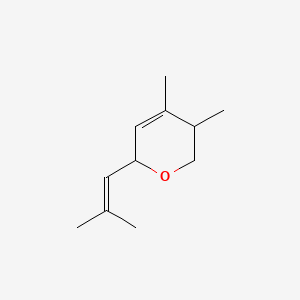
Benzyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-methoxybenzoate is an organic compound that belongs to the ester class of chemicals. It is formed by the esterification of benzyl alcohol and 4-methoxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 4-methoxybenzoate can be synthesized through the esterification reaction between benzyl alcohol and 4-methoxybenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of phase transfer catalysts can also be employed to improve the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Benzyl 4-methoxybenzyl alcohol.
Substitution: Various substituted benzyl 4-methoxybenzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is used in the formulation of fragrances, flavors, and as a plasticizer in polymer industries
Wirkmechanismus
The mechanism of action of benzyl 4-methoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting the cell membrane integrity of microorganisms, leading to their death. The compound’s ester group can undergo hydrolysis to release active metabolites that further contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- Benzyl benzoate
- Benzyl 4-hydroxybenzoate
- Benzyl 4-methylbenzoate
Comparison: Benzyl 4-methoxybenzoate is unique due to the presence of a methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to benzyl benzoate, which lacks the methoxy group, this compound may exhibit different solubility and stability properties. Benzyl 4-hydroxybenzoate, on the other hand, has a hydroxyl group that can participate in hydrogen bonding, affecting its physical and chemical characteristics .
Eigenschaften
CAS-Nummer |
6316-54-7 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
benzyl 4-methoxybenzoate |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-7-13(8-10-14)15(16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI-Schlüssel |
SWWYHGZVYNAAHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
oxophosphanium](/img/structure/B14495966.png)






![Diphenyl(prop-2-EN-1-YL)[1-(trimethylsilyl)hexyl]silane](/img/structure/B14496001.png)
![2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one](/img/structure/B14496012.png)



